Isobutyl vinyl ether
Overview
Description
Isobutyl vinyl ether is a colorless liquid with an ether-like odor. It is chemically active due to the presence of a carbon-carbon double bond, making it a versatile compound in various chemical reactions. It is miscible with water and is used in a variety of industrial applications, including coatings, adhesives, and inks .
Mechanism of Action
Target of Action
Isobutyl Vinyl Ether (IBVE) is primarily used in the polymer industry . Its primary targets are the monomers in a polymerization reaction, where it acts as a comonomer . It forms alternating copolymers via charge transfer-complex polymerization with electron-deficient monomers, such as vinyl chlorides, maleic anhydride, and TFCE .
Mode of Action
IBVE undergoes cationic polymerization . In this process, a catalyst and an initiator are used to start the polymerization . The catalyst used is bis (2,6-diisopropylphenoxy)titanium dichloride, and the initiator is HCl-IBVE . The polymerization starts in a mixer and continues while flowing through a tubular reactor . The reaction mixture is then collected, and the reaction is quenched with ethanol to afford the poly (IBVE) product .
Biochemical Pathways
The primary biochemical pathway involved in the action of IBVE is the cationic polymerization pathway . This process involves the formation of cations or onium ions, which act as the active centers for the polymerization of the monomer . The polymerization of IBVE results in the formation of poly (IBVE), a polymer with various applications in the industry .
Result of Action
The result of the action of IBVE is the formation of poly (IBVE), a polymer with high reactivity, oxygen permeability, good solvency, and crosslinking capability . This polymer finds wide application in the industry, such as in the production of adhesives, coatings, sealants, ink, elastomers, agricultural chemicals, and specialty polymer formulations .
Action Environment
The environment plays a crucial role in the action of IBVE. The polymerization of IBVE can be carried out under ambient conditions . The process is highly exothermic . Therefore, efficient heat transfer is necessary to prevent thermal runaway . This is achieved by carrying out the polymerization in a dispersion or emulsion, which allows for efficient heat transfer .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobutyl vinyl ether can be synthesized through the addition reaction of acetylene gas and isobutanol in the presence of a catalyst under anhydrous conditions. This method is advantageous due to its simplicity, mild reaction conditions, and high safety .
Industrial Production Methods: In industrial settings, this compound is produced by the reaction of isobutanol with acetylene gas in the presence of a catalyst. The process involves several steps, including the pretreatment of the catalyst, preparation of acetylene gas, and the synthetic reaction itself .
Chemical Reactions Analysis
Types of Reactions: Isobutyl vinyl ether undergoes various chemical reactions, including:
Cationic Polymerization: This reaction is facilitated by metal halides and results in the formation of polymers with different molecular weights.
Hydrolysis: Under acidic conditions, this compound hydrolyzes to form isobutanol and acetaldehyde.
Common Reagents and Conditions:
Cationic Polymerization: Common reagents include metal halides such as iron chloride, zinc chloride, and aluminum chloride.
Major Products:
Scientific Research Applications
Isobutyl vinyl ether has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
n-Butyl Vinyl Ether: Similar to isobutyl vinyl ether, n-butyl vinyl ether is used in the production of copolymers for coatings and adhesives.
Vinyl Isobutyl Ether: Another similar compound, vinyl isobutyl ether, is used in various industrial applications.
Uniqueness: this compound is unique due to its high reactivity and versatility in various chemical reactions. Its ability to undergo cationic polymerization with high stereoselectivity makes it a valuable compound in the synthesis of specialized polymers .
Properties
IUPAC Name |
1-ethenoxy-2-methylpropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-4-7-5-6(2)3/h4,6H,1,5H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCMOJQQLBXBKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Record name | VINYL ISOBUTYL ETHER | |
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Related CAS |
9003-44-5 | |
Record name | Isobutyl vinyl ether homopolymer | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID8029608 | |
Record name | Vinyl isobutyl ether | |
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Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Vinyl isobutyl ether appears as a clear colorless liquid. May polymerize if contaminated or subjected to heat. If polymerization take place inside a container, the container may violently rupture. Vapors are heavier than air., Liquid, Clear colorless liquid; [CAMEO] | |
Record name | VINYL ISOBUTYL ETHER | |
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Record name | Propane, 1-(ethenyloxy)-2-methyl- | |
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Record name | Isobutyl vinyl ether | |
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Flash Point |
15 °F (NFPA, 2010) | |
Record name | VINYL ISOBUTYL ETHER | |
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Vapor Pressure |
59.5 [mmHg] | |
Record name | Isobutyl vinyl ether | |
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CAS No. |
109-53-5 | |
Record name | VINYL ISOBUTYL ETHER | |
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URL | https://cameochemicals.noaa.gov/chemical/1696 | |
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Record name | Isobutyl vinyl ether | |
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Record name | Vinyl isobutyl ether | |
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Record name | ISOBUTYL VINYL ETHER | |
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Record name | Propane, 1-(ethenyloxy)-2-methyl- | |
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Record name | Isobutyl vinyl ether | |
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Record name | VINYL ISOBUTYL ETHER | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Isobutyl Vinyl Ether has the molecular formula C6H12O and a molecular weight of 100.16 g/mol.
A: Yes, various spectroscopic techniques have been used to characterize IBVE and its polymers. For instance, 1H NMR spectroscopy has been extensively used to analyze the structure of poly(this compound) (PIBVE) and determine chain-end functionalities. [, , , ] FTIR spectroscopy has also been utilized to confirm the structure of PIBVE and its copolymers. [, ]
A: this compound is well-known for undergoing cationic polymerization. [, , , , , , , , , , , , , , , , , , , , , , , ]
A: Numerous initiating systems have been investigated for the cationic polymerization of IBVE. These include Lewis acids like ZnCl2, SnCl4, and TiCl4, often in combination with initiators such as HCl-IBVE adduct or protonic acids. [, , , , , , ] Other approaches involve the use of silver salts with aryl(alkyl) halides, [] transition-metal ate complexes, [] calcined iron sulfate, [] and even mechanochemically generated alumina cations. []
A: Yes, achieving controlled cationic polymerization of IBVE has been a significant research focus. Living cationic polymerization techniques, often employing additives like nBu4NCl, have enabled the synthesis of PIBVE with predetermined molecular weights and narrow molecular weight distributions. [, , , ] This control has also allowed the preparation of block copolymers by sequential monomer addition of IBVE and other vinyl ethers. [, , , , , ]
A: A common challenge in the cationic polymerization of vinyl ethers, including IBVE, is the occurrence of side reactions, particularly at higher temperatures. [, , , , ] These side reactions can limit the molecular weight and broaden the molecular weight distribution of the resulting PIBVE. Researchers have explored strategies such as low-temperature polymerization, the use of specific Lewis acid/initiator combinations, and the addition of salts to minimize these side reactions and achieve better control over the polymerization process. [, , , , , , ]
A: IBVE has been successfully copolymerized with a variety of monomers, including other vinyl ethers like 2-chloroethyl vinyl ether (CEVE) [], as well as p-methoxystyrene [], tetrafluoroethylene [], and maleic anhydride. [] Block copolymers of IBVE with monomers like styrene and vinyl acetate have also been prepared using controlled polymerization techniques. [, ]
A: PIBVE and its copolymers are of interest for various applications. For example, IBVE-maleic anhydride copolymers have shown potential as emulsifiers in the preparation of pesticide microcapsules for sustained release. [] The ability to synthesize well-defined block copolymers with IBVE opens avenues for creating materials with tailored properties. [, , , , ] Additionally, IBVE-based polymers have been explored for their potential in drug delivery systems and as biocompatible materials. [, ]
A: Lewis acids play a crucial role in initiating and controlling the cationic polymerization of IBVE. They function by interacting with the initiator or the vinyl ether double bond, generating carbocationic species that propagate the polymerization. [, , , , , , ] The choice of Lewis acid can significantly influence the polymerization rate, molecular weight, and polymer architecture.
A: Yes, numerous studies have aimed to elucidate the mechanism of IBVE polymerization. Techniques like in situ NMR spectroscopy have been employed to directly analyze the growing carbocationic species and understand the influence of reaction conditions and additives. [, ] Kinetic studies, including those using adiabatic calorimetry, have provided insights into the rate constants and activation energies of the initiation, propagation, transfer, and termination reactions involved in IBVE polymerization. []
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